(3-Acetamido-4-nitrophenyl)boronic acid

Organic Synthesis Quality Control Analytical Chemistry

This dual-substituted arylboronic acid features an electron-withdrawing nitro group para to the boronic acid and a hydrogen-bonding acetamido group meta. The ortho relationship between these groups creates a sterically-biased conformation and distinct electronic profile that modulates transmetalation rates in Suzuki-Miyaura reactions, delivering reactivity and selectivity that generic mono-substituted phenylboronic acids cannot match. Ideal for medicinal chemistry SAR studies and serine hydrolase inhibitor programs. Available in 98% purity with reliable batch-to-batch consistency.

Molecular Formula C8H9BN2O5
Molecular Weight 223.98 g/mol
CAS No. 78887-37-3
Cat. No. B1531036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Acetamido-4-nitrophenyl)boronic acid
CAS78887-37-3
Molecular FormulaC8H9BN2O5
Molecular Weight223.98 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C)(O)O
InChIInChI=1S/C8H9BN2O5/c1-5(12)10-7-4-6(9(13)14)2-3-8(7)11(15)16/h2-4,13-14H,1H3,(H,10,12)
InChIKeyADVXLCMYNUPALJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Acetamido-4-nitrophenyl)boronic acid (CAS 78887-37-3): A Dual-Functionalized Arylboronic Acid Building Block for Precision Synthesis


(3-Acetamido-4-nitrophenyl)boronic acid (CAS 78887-37-3), with the molecular formula C₈H₉BN₂O₅ and a molecular weight of 223.98 g/mol, is an arylboronic acid derivative characterized by the simultaneous presence of an electron-withdrawing nitro group (-NO₂) at the para position and an acetamido group (-NHCOCH₃) at the meta position relative to the boronic acid (-B(OH)₂) moiety on the phenyl ring [1]. This dual-substitution pattern confers a distinct electronic and steric profile that modulates its reactivity in transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, and influences its potential as a pharmacophore in medicinal chemistry applications .

Why Unfunctionalized or Mono-Substituted Phenylboronic Acids Cannot Substitute for (3-Acetamido-4-nitrophenyl)boronic acid in Complex Synthetic Pathways


Generic or mono-substituted phenylboronic acids cannot replicate the performance of (3-Acetamido-4-nitrophenyl)boronic acid due to its unique electronic and steric fingerprint. The strong electron-withdrawing nitro group significantly polarizes the aromatic ring, which directly impacts the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle [1]. Furthermore, the presence of the acetamido group introduces both hydrogen-bonding capabilities and a secondary site for further chemical elaboration, which is absent in simpler analogs like 3-nitrophenylboronic acid or 3-acetamidophenylboronic acid. Critically, the specific ortho relationship between the nitro and acetamido groups can lead to intramolecular interactions that are known to influence both the stability of the boronic acid and its reactivity profile, a feature that cannot be predicted or mimicked by a mixture of separate mono-functionalized reagents [2].

Quantitative Differentiation Evidence for (3-Acetamido-4-nitrophenyl)boronic acid (CAS 78887-37-3)


Verified High Purity Specification Enables Reproducible Research Outcomes

Commercial batches of (3-Acetamido-4-nitrophenyl)boronic acid are supplied with a verified purity specification of 98% as determined by HPLC . This represents a 3 percentage point higher purity standard compared to the minimum specification of 95% offered by other suppliers for the same compound .

Organic Synthesis Quality Control Analytical Chemistry

Enhanced Electrophilicity Due to Dual Electron-Withdrawing Substitution

The presence of both a para-nitro and a meta-acetamido group creates a highly electron-deficient aromatic ring. The nitro group is a strong electron-withdrawing group (EWG) by both inductive (-I) and resonance (-M) effects, while the acetamido group, despite its nitrogen, acts as an EWG due to the adjacent carbonyl. In comparison, the simpler analog 3-nitrophenylboronic acid, possessing only one strong EWG, is known to exhibit high reactivity with diols [1], and its conjugate base has been kinetically characterized [2]. The target compound's dual-EWG structure is expected to further polarize the C-B bond, potentially accelerating transmetalation relative to mono-EWG or unsubstituted phenylboronic acids, which are known to transmetalate more slowly [3].

Physical Organic Chemistry Suzuki-Miyaura Coupling Reactivity

Unique Ortho-Disubstitution Motif Facilitates Potential Intramolecular Interactions

The target compound features an ortho relationship between the acetamido (-NHCOCH₃) and nitro (-NO₂) groups. This specific arrangement allows for a potential intramolecular hydrogen bond between the amide N-H and an oxygen of the nitro group. This is in contrast to the positional isomer 4-acetamido-3-nitrophenylboronic acid, where the groups are also ortho but the boronic acid is differently placed, or the mono-substituted analogs 3-nitrophenylboronic acid and 3-acetamidophenylboronic acid, where such an interaction is impossible. Ortho-substituted arylboronic acids are a distinct class known for their unique properties, including modulated Lewis acidity and stability, and are employed as bifunctional catalysts [1] and in specific activation methodologies [2].

Medicinal Chemistry Conformational Analysis Boronic Acid Stability

Acknowledged Potential for Serine Protease Inhibition Shared by Arylboronic Acids

While direct, quantitative inhibition data (e.g., IC₅₀, Kᵢ) for (3-Acetamido-4-nitrophenyl)boronic acid against specific targets is not available in the primary literature, the compound is explicitly described in a chemical vendor's research summary as having potential for enzyme inhibition, a property common to the arylboronic acid class . The boronic acid moiety is a known pharmacophore for serine proteases and other enzymes, forming a reversible covalent bond with active site serine residues. The inhibition of chymotrypsin and subtilisin by simpler arylboronic acids like phenylboronic acid and m-nitrophenylboronic acid has been documented, with these compounds being described as protease inhibitors [1].

Biochemistry Enzyme Inhibition Drug Discovery

High-Value Application Scenarios for (3-Acetamido-4-nitrophenyl)boronic acid (CAS 78887-37-3)


Synthesis of Complex Biaryl Pharmacophores Requiring Orthogonal Functionality

The unique dual-substitution pattern makes this compound an ideal building block for constructing complex biaryl systems where both the nitro and acetamido groups are required for downstream transformations or for establishing key interactions with a biological target . The high purity specification (98%) supports reliable and reproducible yields in these multi-step syntheses.

Structure-Activity Relationship (SAR) Studies on Nitro- and Amide-Containing Aromatics

This compound is a precise tool for medicinal chemists exploring the SAR around a phenyl ring substituted with both an electron-withdrawing nitro group and a hydrogen-bonding acetamido group. Its ortho-disubstitution pattern provides a specific, sterically-biased conformation that is valuable for probing binding pockets and cannot be replicated with simpler analogs [1].

Development of Novel Serine Protease or β-Lactamase Inhibitors

Given the established role of arylboronic acids as transition-state analog inhibitors of serine hydrolases, this compound serves as a foundational scaffold for developing new inhibitors of enzymes like β-lactamases or chymotrypsin-like proteases . The added functionality of the nitro and acetamido groups offers additional vectors for optimizing potency, selectivity, and pharmacokinetic properties beyond what is possible with simpler boronic acids.

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